molecular formula C12H10F2N2O2 B2980852 (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide CAS No. 1394802-91-5

(Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide

Cat. No.: B2980852
CAS No.: 1394802-91-5
M. Wt: 252.221
InChI Key: RALGGKDEOCQNBR-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group (-CN) and a difluoroethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide typically begins with commercially available starting materials such as 4-(2,2-difluoroethoxy)benzaldehyde and malononitrile.

    Knoevenagel Condensation: The key step in the synthesis involves a Knoevenagel condensation reaction between 4-(2,2-difluoroethoxy)benzaldehyde and malononitrile in the presence of a base such as piperidine or pyridine. This reaction forms the (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enoic acid intermediate.

    Amidation: The intermediate is then subjected to amidation using an appropriate amine, such as ammonia or an amine derivative, to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thiols, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the difluoroethoxy group can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

  • (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enoic acid
  • 4-(2,2-difluoroethoxy)benzaldehyde
  • Malononitrile derivatives

Uniqueness:

  • The presence of both the cyano and difluoroethoxy groups in (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide imparts unique chemical and physical properties, making it distinct from other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and potential applications.

Properties

IUPAC Name

(Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c13-11(14)7-18-10-3-1-8(2-4-10)5-9(6-15)12(16)17/h1-5,11H,7H2,(H2,16,17)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALGGKDEOCQNBR-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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